

Spectroscopic Profile of Indole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Indole-2-carbaldehyde

Cat. No.: B100852

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Indole-2-carbaldehyde** (CAS No: 19005-93-7), a key heterocyclic aldehyde used as a building block in the synthesis of various pharmaceutical compounds and natural products. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Indole-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **Indole-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.88	s	-	H-9 (Aldehyde)
7.77	d	8.1	H-4
7.48	d	8.3	H-7
7.41	t	7.0	H-6
7.30	s	-	H-3
7.20	t	7.4	H-5

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data for **Indole-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment
182.89	C-9 (C=O)
138.80	C-7a
136.87	C-2
128.25	C-3a
124.37	C-6
122.20	C-4
115.60	C-5
113.28	C-7

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **Indole-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2830-2695	Medium, Doublet	Aldehyde C-H Stretch
1710-1685	Strong	C=O Stretch (Aromatic Aldehyde)
1600-1585	Medium-Strong	Aromatic C=C Stretch (in-ring)
1500-1400	Medium-Strong	Aromatic C=C Stretch (in-ring)
900-675	Strong	Aromatic C-H Out-of-Plane Bend

Note: The exact peak positions can vary slightly depending on the sample preparation method.
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Indole-2-carbaldehyde**

m/z	Relative Intensity	Assignment	Ionization Method
145	High	[M] ⁺ (Molecular Ion)	EI
144	High	[M-H] ⁺	EI
89	Medium	[M-H-CO-HCN] ⁺	EI

EI: Electron Ionization[\[7\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Aromatic Aldehydes)

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Indole-2-carbaldehyde** for ^1H NMR and 30-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Ensure complete dissolution, using gentle vortexing if necessary.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - The ^1H and ^{13}C NMR spectra were obtained on a Bruker Avance spectrometer operating at a proton frequency of 400.13 MHz and a carbon frequency of 100.63 MHz.[8]
 - The probe temperature was maintained at approximately 300 K.[8]
 - Spectra were referenced to tetramethylsilane (TMS).[8]
 - For ^1H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were averaged due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - The raw data was processed using a Fourier transform.
 - Phase and baseline corrections were applied to the resulting spectra.

FT-IR Spectroscopy Protocol (Solid Aromatic Compounds)

- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of solid **Indole-2-carbaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a small amount of the powder into a pellet press.
- Apply high pressure to form a thin, transparent, or translucent pellet.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the empty sample holder to subtract the contribution of atmospheric CO₂ and water vapor.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm⁻¹.
 - To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.[\[9\]](#)
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in **Indole-2-carbaldehyde**.[\[9\]](#)

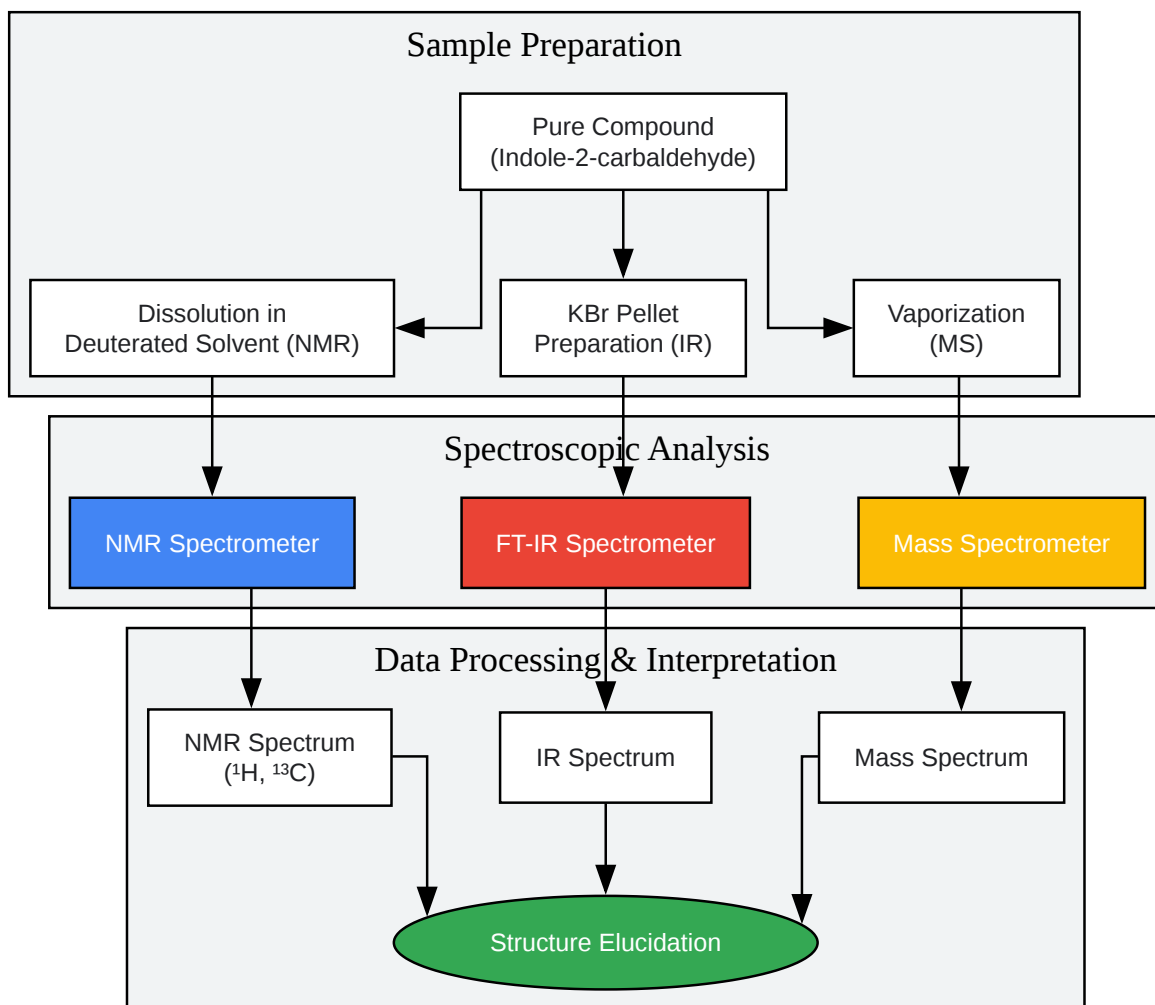
Electron Ionization Mass Spectrometry (EI-MS) Protocol (Heterocyclic Compounds)

- Sample Introduction:
 - Introduce a small amount of the **Indole-2-carbaldehyde** sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
 - If using a direct insertion probe, the sample is heated to facilitate volatilization into the ion source.
- Ionization and Analysis:

- In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of the molecules.
- The resulting positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Interpretation:
 - The resulting mass spectrum is a plot of ion abundance versus m/z .
 - The molecular ion peak ($[M]^+$) provides the molecular weight of the compound.
 - The fragmentation pattern provides structural information about the molecule. For **Indole-2-carbaldehyde**, characteristic fragments arise from the loss of a hydrogen atom ($[M-H]^+$) and subsequent loss of carbon monoxide and hydrogen cyanide.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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